molecular formula C7H7ClN2O2 B1631788 Methyl 5-chloro-6-methylpyrazine-2-carboxylate CAS No. 77168-85-5

Methyl 5-chloro-6-methylpyrazine-2-carboxylate

Cat. No.: B1631788
CAS No.: 77168-85-5
M. Wt: 186.59 g/mol
InChI Key: GGNGFNQPYMKDDR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 5-chloro-6-methylpyrazine-2-carboxylate has been identified as an immunomodulator with potential applications in the treatment, prevention, or amelioration of various diseases and disorders, including cancer and infections . One of the key features of this compound is its ability to inhibit the Stimulator of Interferon Genes (STING) pathway .

Mode of Action

The STING pathway plays a crucial role in immune response regulation, particularly in the activation of interferon genes . Excessive or dysregulated sting activation has been implicated in the pathology and progression of certain conditions, such as cancer . By antagonizing STING activation, this compound offers a potential therapeutic approach for conditions where aberrant STING signaling contributes to disease manifestations .

Biochemical Pathways

The compound’s primary biochemical pathway involves the inhibition of the STING pathway . This pathway is crucial for immune response regulation, particularly in the activation of interferon genes . By inhibiting this pathway, the compound can potentially modulate immune responses, making it a promising candidate for the treatment of diseases like cancer where aberrant STING signaling is implicated .

Pharmacokinetics

It is known that the compound exhibits moderate hydrophobicity and the ability to interact with polar substances These properties could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune responses. By inhibiting the STING pathway, the compound can potentially regulate the activation of interferon genes . This could lead to a decrease in the pathology and progression of certain conditions, such as cancer, where aberrant STING signaling is implicated .

Action Environment

The action environment of this compound could be influenced by various factorsSafety precautions should be taken when handling this compound, including proper ventilation, personal protective equipment, and following safety procedures outlined in the Material Safety Data Sheet (MSDS) or provided by the manufacturer .

Preparation Methods

The synthesis of Methyl 5-chloro-6-methylpyrazine-2-carboxylate involves several steps:

Chemical Reactions Analysis

Methyl 5-chloro-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include bromine, hexamethylene tetramine, and 4-fluoro-3-chlorobenzenesulfonyl chloride . The major products formed from these reactions include methyl 5-(bromomethyl)pyrazine-2-carboxylate, methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride, and methyl 5-((3-chloro-4-fluorophenylsulfonamido)methyl)pyrazine-2-carboxylate .

Comparison with Similar Compounds

Methyl 5-chloro-6-methylpyrazine-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-methylpyrazine-2-carboxylate: This compound is a precursor in the synthesis of

Properties

IUPAC Name

methyl 5-chloro-6-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNGFNQPYMKDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504556
Record name Methyl 5-chloro-6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77168-85-5
Record name 2-Pyrazinecarboxylic acid, 5-chloro-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77168-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazine carboxylate (M. Mano, T. Seo, K. Imai, Chem. Pharm. Bull 10:3057-3063, 1980) in DMF (20 mL) was added POCl3 (20 mL). The reaction was refluxed for 0.5 h and then poured into ice. The aqueous layer was extracted with CHCl3 dried (MgSO4) and concentrated. The residue was chromatographed (SiO2, CHCl3) to provide the title compound (2.34 g, 52% yield); m.p. 49°-50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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